Ethyl phenyl sulfide
Overview
Description
Ethyl phenyl sulfide is a compound that can be synthesized and utilized in various chemical reactions. It is a part of a broader class of organic compounds known as sulfides, which contain a sulfur atom bonded to two carbon atoms. The studies related to ethyl phenyl sulfide explore its synthesis, reactivity, and potential applications in organic synthesis and material science.
Synthesis Analysis
Several methods for synthesizing ethyl phenyl sulfide and its derivatives have been reported. For instance, the reaction of benzyne with ethyl aryl sulfides results in the formation of phenyl aryl sulfides with the release of ethylene, providing a general synthesis route for these compounds from arenethiols and ethyl bromide . Additionally, the lithiated derivative of phenyl trimethylsilylmethyl sulfide has been shown to undergo smooth addition to activated ethylene derivatives, leading to various substituted silylcyclopropanes .
Molecular Structure Analysis
The molecular structure of ethyl phenyl sulfide derivatives can be complex and is often investigated using various spectroscopic techniques. For example, the structure and properties of bis{[2-(4-tert-butyl)phen]ethyl}phosphine sulfide were elucidated using single-crystal XRD, multinuclear NMR, IR, and UV spectroscopy, revealing that the phosphorus atom in the molecule is four-coordinated .
Chemical Reactions Analysis
Ethyl phenyl sulfide and its derivatives participate in a wide range of chemical reactions. Photochemical reactions of sulfide-containing alkyl phenylglyoxylates have been studied, showing regioselective photocyclization to produce thiacyclols with varying ring sizes . Moreover, ethyl phenylsulfinyl fluoroacetate has been used as a reagent for the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters, which are important intermediates for fluorine-containing biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl phenyl sulfide derivatives are crucial for their practical applications. For instance, azidoethyl phenyl sulfide, a synthon for ethyl azide, was evaluated for its thermal safety properties and used in a [3 + 2]-cycloaddition reaction under continuous-flow conditions . The thermal stability of novel heterocyclic compounds containing ethyl phenyl sulfide units has also been characterized using thermal analysis techniques .
Scientific Research Applications
Synthesis Applications
Synthon for Ethyl Azide in Cycloaddition Reactions : Ethyl phenyl sulfide, as azidoethyl phenyl sulfide, serves as a stable synthon for ethyl azide, showing utility in [3 + 2]-cycloaddition reactions under continuous-flow conditions, which is significant in organic synthesis (Tinder et al., 2009).
General Synthesis of Phenyl Aryl Sulfides : It reacts with benzyne to form phenyl aryl sulfides, providing a general method for synthesizing these compounds from arenethiols (Nakayama et al., 1983).
Catalysis and Chemical Reactions
Catalysis of Sulfide Oxidation : Ethyl phenyl sulfide is used in the oxidation of sulfides to sulfoxides and sulfones, catalyzed by manganese complexes, which is a crucial reaction in organic chemistry (Feng et al., 2007).
Cyclization Reactions : It participates in cyclization reactions to form compounds like 2-ethyl-2,3-dihydrobenzothiophene, which are important in heterocyclic chemistry (Abdin et al., 1973).
Chemical Warfare Agent Research
Studying Solubility in Supercritical Carbon Dioxide : Research on the solubility of ethyl phenyl sulfide in supercritical CO2 helps understand the behavior of similar chemical warfare agents, aiding in their potential recycling or recovery (Shen et al., 2004).
Prophylactic Efficacy against Sulfur Mustard : Studies on derivatives of ethyl phenyl sulfide, such as DRDE-07, have shown potential in protecting against sulfur mustard-induced lung toxicity, highlighting its relevance in toxicology research (Kannan et al., 2016).
Photocleavage Research
- Studying Photocleavage of Benzyl-Sulfur Bonds : Ethyl phenyl sulfide is used to investigate the photocleavage of benzyl-sulfur bonds, which is essential in understanding photochemical reactions (Fleming & Jensen, 1996).
Analytical Chemistry
- Spectrophotometric Determination of Sulfide : It is involved in color reactions for the spectrophotometric determination of sulfide, important in environmental analysis (Guo-xin, 2003).
Safety And Hazards
Ethyl phenyl sulfide is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
ethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHWKBXBXYNPCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211236 | |
Record name | (Ethylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl phenyl sulfide | |
CAS RN |
622-38-8 | |
Record name | Ethyl phenyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Ethylthio)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl phenyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Ethylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ethylthio)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (ETHYLTHIO)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV3WD52QZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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